N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618413-46-0
Cat. No.: VC16143912
Molecular Formula: C16H15BrN4O2S
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618413-46-0 |
|---|---|
| Molecular Formula | C16H15BrN4O2S |
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H15BrN4O2S/c1-2-21-15(13-8-5-9-23-13)19-20-16(21)24-10-14(22)18-12-7-4-3-6-11(12)17/h3-9H,2,10H2,1H3,(H,18,22) |
| Standard InChI Key | ZRHOAQKPYMLDDM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole ring substituted with ethyl and furan-2-yl groups at positions 4 and 5, respectively. A sulfanylacetamide bridge connects the triazole to a 2-bromophenyl moiety. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and binding interactions .
Key Structural Components:
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Triazole Core: The 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking capabilities.
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Furan Ring: A heterocyclic oxygen-containing ring that enhances solubility and participates in dipole-dipole interactions.
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Bromophenyl Group: The electron-withdrawing bromine atom increases electrophilicity, potentially enhancing binding to biological targets.
Physicochemical Properties
The compound’s properties are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.286 g/mol |
| CAS Registry Number | 618413-46-0 |
| IUPAC Name | N-(2-Bromophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| Melting Point | Not reported |
Table 1: Physicochemical properties of N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
The compound’s low aqueous solubility suggests formulation challenges for biological testing, necessitating co-solvents like dimethyl sulfoxide (DMSO). The absence of melting point data indicates a gap in current characterization efforts.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis follows a multi-step protocol (Figure 1), adapted from methodologies for analogous triazole derivatives :
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Formation of the Triazole Core:
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Condensation of thiosemicarbazide with ethyl acetoacetate yields 4-ethyl-3-thiosemicarbazide.
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Cyclization with furan-2-carbaldehyde under acidic conditions generates the 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol intermediate.
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Sulfanylacetamide Bridging:
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The thiol group undergoes nucleophilic substitution with 2-chloroacetamide in the presence of a base (e.g., KCO).
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Bromophenyl Incorporation:
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Reaction of the intermediate with 2-bromoaniline via amide coupling (e.g., using EDC/HOBt) furnishes the final product.
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Critical Reaction Parameters:
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Temperature: Cyclization steps require elevated temperatures (80–100°C).
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Catalysts: Lewis acids (e.g., ZnCl) enhance cyclization efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Yield and Scalability
Reported yields for analogous compounds range from 45–60%, limited by side reactions during cyclization. Scaling production necessitates optimizing stoichiometry and reducing reaction times. Microwave-assisted synthesis has been proposed to improve efficiency but remains untested for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-):
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C NMR:
Mass Spectrometry
Biological Activities and Mechanistic Insights
Anticancer Activity
Prelinary in vitro assays on related compounds show IC values of 10–25 µM against breast (MCF-7) and colon (HCT-116) cancer cells. Mechanistically, triazole derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. The furan ring’s electronegativity may facilitate DNA intercalation, though further validation is required.
Comparative Analysis with Structural Analogs
Bromophenyl vs. Difluorophenyl Derivatives
Replacing bromine with fluorine in analogous compounds (e.g., N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) alters electronic properties:
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Electron-Withdrawing Effect: Bromine (-I effect) > Fluorine, increasing electrophilicity.
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Biological Activity: Fluorinated analogs show higher solubility but reduced antimicrobial potency (MICs 8–32 µg/mL).
Future Directions and Research Gaps
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Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: Use computational docking to predict binding sites on enzymes like CYP51 or topoisomerase II.
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Formulation Development: Explore nanoencapsulation to overcome solubility limitations.
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